molecular formula C28H51NO16 B12322681 Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1-->2)-O-alpha-D-Mannopyranosyl-(1-->2)-D-Glucopyranoside

Cat. No.: B12322681
M. Wt: 657.7 g/mol
InChI Key: MFYBEBGCQUYASP-UHFFFAOYSA-N
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Description

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside is a complex carbohydrate derivative. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. The structure includes octyl, acetylamino, and deoxy groups attached to a glucopyranosyl backbone, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the octyl group through glycosylation reactions. The acetylamino group is then introduced via acetylation reactions. Finally, the deprotection of hydroxyl groups yields the desired compound. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: It serves as a probe to study carbohydrate-protein interactions and glycosylation processes.

    Medicine: It is investigated for its potential role in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: It is used in the production of bioactive compounds and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside can be compared with other glycosides, such as:

    Methyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a methyl group instead of an octyl group.

    Ethyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with an ethyl group instead of an octyl group.

    Propyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside: Similar structure but with a propyl group instead of an octyl group. The uniqueness of Octyl O-2-(acetylaMino)-2-deoxy-beta-D-glucopyranosyl-(1–>2)-O-alpha-D-Mannopyranosyl-(1–>2)-D-Glucopyranoside lies in its octyl group, which can influence its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C28H51NO16

Molecular Weight

657.7 g/mol

IUPAC Name

N-[2-[2-[4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C28H51NO16/c1-3-4-5-6-7-8-9-40-27-24(22(38)19(35)15(11-31)42-27)45-28-25(23(39)20(36)16(12-32)43-28)44-26-17(29-13(2)33)21(37)18(34)14(10-30)41-26/h14-28,30-32,34-39H,3-12H2,1-2H3,(H,29,33)

InChI Key

MFYBEBGCQUYASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C

Origin of Product

United States

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